N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group, which is further functionalized with furan-2-ylmethyl and pyridin-2-ylmethyl moieties. The presence of furan (oxygen-containing heterocycle), pyridine (nitrogen-containing heterocycle), and thiophene (sulfur-containing heterocycle) in its structure implies unique electronic and steric properties, which may influence its reactivity, solubility, and biological activity .
Synthesis of such compounds typically involves Pd-mediated cross-coupling reactions or nucleophilic substitution, as seen in related thiophene-2-sulfonamide derivatives (e.g., and describe protocols using Cs₂CO₃, acetonitrile, and iodine for N-alkylation). The compound’s structural complexity may require advanced crystallization techniques, as exemplified by the widespread use of SHELX programs for small-molecule refinement and the Cambridge Structural Database (CSD) for structural validation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,15-7-4-10-21-15)17(12-14-6-3-9-20-14)11-13-5-1-2-8-16-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZCDYZYGMFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a thiophene core, furan, and pyridine substituents. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse scientific literature.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The presence of the sulfonamide group enhances its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃S₂ |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1286718-23-7 |
Antimicrobial Activity
Compounds featuring thiophene and furan rings have been associated with a range of biological activities, including antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains. The sulfonamide moiety is known for its antibacterial effects, which may be enhanced by the compound's unique heterocyclic structure .
Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can affect various biochemical pathways, including neurotransmission and metabolic processes. For instance, studies on related sulfonamides have demonstrated their potential as effective inhibitors of human carbonic anhydrase II, which is crucial for ocular hypotensive treatments .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in neurotransmission and metabolic pathways.
- Interaction with Biological Targets : Its structural diversity allows for multiple interactions with target proteins, potentially leading to enhanced biological activity compared to simpler analogs.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiophene-based compounds, this compound exhibited notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Enzyme Inhibition Studies
A series of experiments assessed the inhibitory effects of related compounds on carbonic anhydrase and acetylcholinesterase. The results indicated that compounds similar to this compound could effectively reduce enzyme activity, suggesting potential applications in treating conditions like glaucoma or neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Key Observations:
- Steric Hindrance : Bulky substituents like furan-2-ylmethyl could reduce conformational flexibility, impacting binding affinity in biological systems compared to smaller groups (e.g., hydroxyethyl in ) .
- Biological Activity: highlights that substituents such as nitro and cyano groups on the benzyl moiety confer farnesyl transferase inhibitory activity. The target compound’s furan and pyridine groups may target different enzymatic pathways, though experimental validation is needed.
Crystallographic and Computational Insights
- Structural Validation : The Cambridge Structural Database (CSD) contains over 500,000 entries, many of which are sulfonamides . The target compound’s structure could be resolved using SHELX programs, which are standard for small-molecule refinement .
- Hypothetical Stability : The combination of aromatic heterocycles (furan, pyridine, thiophene) may promote π-π stacking interactions, enhancing crystallinity compared to aliphatic analogs in .
Q & A
Q. What synthetic methodologies are established for preparing N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide?
The synthesis of structurally analogous sulfonamides often employs reductive amination or nucleophilic substitution. For example, reductive amination of furan-2-carbaldehyde with amines under hydrogenation conditions (e.g., NaBH₃CN) is a common strategy . Crystallization from acetonitrile via reflux and solvent evaporation has been used to obtain high-purity crystals, as demonstrated in related thiophene sulfonamide syntheses . Key steps include stoichiometric control of reagents and purification via silica gel chromatography with optimized eluent ratios (e.g., CH₂Cl₂/MeOH/NH₄OH) .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography, enabling anisotropic displacement parameter refinement and hydrogen-bonding analysis . WinGX provides an integrated environment for data processing, visualization, and reporting, while ORTEP aids in generating thermal ellipsoid plots . For example, dihedral angles between aromatic rings and nitro groups in analogous compounds were calculated using these tools to confirm structural deviations .
Q. What analytical techniques validate the purity and structural integrity of this sulfonamide?
High-resolution techniques include:
- X-ray crystallography : Resolves bond lengths/angles and packing interactions (e.g., C–H⋯O/S weak hydrogen bonds) .
- NMR spectroscopy : Confirms substituent integration (e.g., furan and pyridine methylene protons) .
- Mass spectrometry : Verifies molecular weight and fragmentation patterns. Purity is assessed via melting point consistency and HPLC with UV detection .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of structurally related sulfonamides, such as TRPM8 channel modulation?
Analogous N-(furan-2-ylmethyl) sulfonamides exhibit TRPM8 antagonism via selective binding to the channel’s transmembrane domain, as shown in electrophysiological assays . Molecular dynamics simulations or docking studies (e.g., using AutoDock Vina) could model interactions between the thiophene sulfonamide group and TRPM8’s active site, leveraging structural data from homologous proteins . Competitive binding assays with fluorescent probes (e.g., icilin) may quantify affinity and selectivity .
Q. How can researchers address discrepancies in reported biological activities of similar sulfonamides across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or temperature sensitivity in TRPM8 studies .
- Compound purity : Impurities in synthetic batches can skew results; recrystallization or HPLC purification is critical .
- Structural analogs : Subtle substituent changes (e.g., thiazole vs. furan rings) alter lipophilicity and binding kinetics . Cross-referencing with the Cambridge Structural Database (CSD) ensures structural consistency .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl or cyano substituents) enhances solubility, as seen in 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide derivatives .
- Metabolic stability : Deuterating labile protons or replacing thiophene with bioisosteres (e.g., pyridine) reduces CYP450-mediated degradation .
- Prodrug design : Esterification of sulfonamide groups improves membrane permeability, as demonstrated in prodrug studies of analogous compounds .
Q. How can computational chemistry predict intermolecular interactions in crystalline forms of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model lattice energies and packing motifs. For example, weak C–H⋯O/S interactions in crystal packing can be analyzed using Hirshfeld surfaces via CrystalExplorer . Comparing calculated and experimental XRD data validates predicted torsion angles and hydrogen-bonding networks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
